molecular formula C11H18N4O3S2 B5161469 N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No. B5161469
M. Wt: 318.4 g/mol
InChI Key: WXLIDIAOMHZSEU-UHFFFAOYSA-N
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Description

N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as ETZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETZ is a thiazole-based compound that has been synthesized using various methods and has shown promising results in several areas of research.

Mechanism of Action

The mechanism of action of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the progression of diseases. N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to inhibit the growth of cancer cells and bacteria by interfering with their metabolic pathways. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has also been shown to inhibit the growth of bacteria and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, its limitations include its limited solubility in water and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for the study of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. One potential area of research is the development of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide-based drugs for the treatment of cancer, bacterial infections, and inflammation. Another potential area of research is the investigation of the mechanism of action of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide and its interactions with other compounds in complex biological systems. Additionally, the development of new methods for the synthesis and purification of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide can be synthesized using different methods, including the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with 4-ethylpiperazine and sulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been widely studied for its potential applications in scientific research. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been used in several studies to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammation.

properties

IUPAC Name

N-[5-(4-ethylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-3-14-4-6-15(7-5-14)20(17,18)10-8-12-11(19-10)13-9(2)16/h8H,3-7H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLIDIAOMHZSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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